molecular formula C8H7Cl2NO B1581096 2-chloro-N-(4-chlorophenyl)acetamide CAS No. 3289-75-6

2-chloro-N-(4-chlorophenyl)acetamide

Cat. No. B1581096
Key on ui cas rn: 3289-75-6
M. Wt: 204.05 g/mol
InChI Key: UDRCRMHFHHTVSN-UHFFFAOYSA-N
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Patent
US07365205B2

Procedure details

p-Chloroaniline (3.82 g) was dissolved in ethyl acetate (30 ml), and chloroacetyl chloride (2.39 ml) was added at room temperature to stir the mixture for 1 hour. After the reaction mixture was heated and stirred at 60° C. for 3.5 hours, crystals deposited were collected by filtration to obtain the title compound (4.78 g). The filtrate was concentrated to about 1/4, and crystals deposited were collected by filtration to obtain the title compound (1.01 g).
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.39 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[Cl:9][CH2:10][C:11](Cl)=[O:12]>C(OCC)(=O)C>[Cl:9][CH2:10][C:11]([NH:6][C:5]1[CH:7]=[CH:8][C:2]([Cl:1])=[CH:3][CH:4]=1)=[O:12]

Inputs

Step One
Name
Quantity
3.82 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
2.39 mL
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir the mixture for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was heated
STIRRING
Type
STIRRING
Details
stirred at 60° C. for 3.5 hours
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
crystals deposited were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC(=O)NC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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